2-Ethoxy-2-phenyl-1,3-benzodioxole
Description
Structure
3D Structure
Properties
CAS No. |
4132-65-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-ethoxy-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H14O3/c1-2-16-15(12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3 |
InChI Key |
MHGDKEXGRUSUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 2 Phenyl 1,3 Benzodioxole and Analogous Structures
Classical and Contemporary Approaches to 1,3-Benzodioxole (B145889) Synthesis
The foundational 1,3-benzodioxole ring is a key structural element, and its synthesis has been approached through several classical and modern methods.
Condensation Reactions Involving Catechol Precursors
A primary and well-established method for synthesizing the 1,3-benzodioxole ring involves the condensation of catechol with various reagents. chemicalbook.comguidechem.comwikipedia.org Catechol, with its adjacent hydroxyl groups, serves as an ideal precursor for forming the dioxole ring.
One common approach is the reaction of catechol with dihalomethanes. wikipedia.org Another strategy involves the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid, to form the methylenedioxy bridge. chemicalbook.comguidechem.com The reaction conditions, including temperature and pH, must be carefully controlled to achieve high yields and purity. chemicalbook.comguidechem.com
More complex benzodioxoles can be synthesized by reacting catechol with aldehydes or ketones. For instance, reacting catechol with phenyl aldehyde in the presence of a carbon-based solid acid catalyst can produce 2-phenyl-1,3-benzodioxole. google.com This method is highlighted as having high conversion and selectivity rates. google.com
The following table summarizes various condensation reactions for the synthesis of 1,3-benzodioxole derivatives.
| Catechol Reactant | Condensing Agent | Catalyst/Conditions | Product | Reference(s) |
| Catechol | Methanol | Strong acid (e.g., HCl, H₂SO₄) | 1,3-Benzodioxole | chemicalbook.comguidechem.com |
| Catechol | Dihalomethanes | Not specified | 1,3-Benzodioxole | wikipedia.org |
| Catechol | Phenyl aldehyde | Carbon-based solid acid | 2-Phenyl-1,3-benzodioxole | google.com |
| Catechol | Benzoic acid derivatives | Polyphosphoric acid (Microwave) | 2-Phenyl-1,3-benzodioxole derivatives | epa.govtandfonline.com |
Oxidative Cyclization Routes to the Benzodioxole Ring System
Oxidative cyclization presents an alternative and powerful strategy for forming the 1,3-benzodioxole ring and other heterocyclic systems. caltech.edunih.gov These reactions often involve the use of a metal catalyst and an oxidant to facilitate the intramolecular ring closure. organic-chemistry.org
One approach involves the palladium-catalyzed oxidative cyclization of substrates containing a catechol moiety and a tethered olefin. These reactions can proceed in nonpolar solvents using molecular oxygen as the stoichiometric oxidant. caltech.edu The mechanism of these reactions can vary, with some proceeding through a "Wacker-type" anti-oxypalladation and others via a syn-oxypalladation pathway. caltech.edu
Metal-free oxidative cyclization methods have also been developed. For example, benzoxazoles can be synthesized through the direct oxidative cyclization of catechols and primary amines using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or even molecular oxygen in water. researchgate.net These methods are considered green and economical. researchgate.net
Strategies for Constructing 2-Phenyl-1,3-benzodioxole Scaffolds
The introduction of a phenyl group at the 2-position of the 1,3-benzodioxole ring adds another layer of complexity and functionality to the molecule. Several synthetic strategies have been developed to achieve this.
Direct Synthesis from Benzoic Acid Derivatives and Catechol
A straightforward method for constructing 2-phenyl-1,3-benzodioxole scaffolds is the direct reaction of catechol with benzoic acid derivatives. epa.govtandfonline.com This reaction is often catalyzed by polyphosphoric acid, which can also serve as the solvent. epa.govtandfonline.com The reaction is believed to proceed through the protonation of the benzoic acid by the polyphosphoric acid, followed by nucleophilic attack by catechol and subsequent cyclization to form the benzodioxole ring. tandfonline.comarabjchem.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions and improving yields. nih.govnih.gov The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been successfully achieved using microwave irradiation. epa.govtandfonline.comresearchgate.net
In this approach, a mixture of catechol and a benzoic acid derivative is irradiated in the presence of polyphosphoric acid. epa.govtandfonline.com This method offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to seconds or minutes) and improved yields (typically in the range of 60-85%). tandfonline.comresearchgate.net The use of microwave irradiation is also considered a green chemistry approach as it often avoids the need for toxic organic solvents and reduces energy consumption. epa.govtandfonline.com
The table below presents data from a study on the microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole derivatives.
| Reactant II (Benzoic Acid Derivative) | Reaction Time (sec) | Yield (%) | Melting Point (°C) |
| Benzoic acid | 30 | 80.2 | 50-52 |
| 4-Chloro benzoic acid | 45 | 75.8 | 102-105 |
| 4-Methyl benzoic acid | 60 | 78.3 | 57-58 |
| 3-methoxy-4-methyl benzoic acid | 45 | 82.5 | 99-101 |
| 2-hydroxy benzoic acid | 90 | 60.6 | 115-118 |
| 4-amino benzoic acid | 120 | 65.5 | 120-125 |
| 3-amino benzoic acid | 120 | 68.9 | 130-134 |
| 2-amino benzoic acid | 105 | 62.8 | 188-190 |
| N-methyl-2-amino benzoic acid | 120 | 68.4 | 174-175 |
| Vanillic acid | 45 | 60.6 | 54-59 |
| 2,4-dichloro benzoic acid | 90 | 78.1 | 171-174 |
| Gallic acid | 120 | 61.3 | 178-180 |
| Aspirin | 105 | 81.3 | 78-80 |
| Phthalic acid | 60 | 70.5 | 102-105 |
Adapted from Dutta Gupta et al., 2012. arabjchem.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds. nih.govkochi-tech.ac.jp This reaction has been successfully employed in the synthesis of complex 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.netresearchgate.net
In this strategy, a pre-functionalized 1,3-benzodioxole, typically bearing a halogen atom, is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net This allows for the introduction of a wide variety of substituents, including phenyl groups, onto the benzodioxole core.
For instance, new 1,3-benzodioxole derivatives have been prepared in good yields by coupling a brominated benzodioxole intermediate with various arylboronic acids using a PdCl₂(PPh₃)₂ catalyst. worldresearchersassociations.com The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields. researchgate.net
Introduction of the Ethoxy Moiety at the 2-Position
The formation of the 2-ethoxy-2-phenyl-1,3-benzodioxole structure is fundamentally an acetalization reaction. Specifically, it is the creation of a cyclic ketal from catechol (acting as the diol) and a precursor that provides the C-2 carbon, the phenyl group, and the ethoxy group.
Specific Alkoxylation Methods for Acetals
The synthesis of 2-alkoxy-2-aryl-1,3-benzodioxoles can be achieved through several methods, primarily involving the acid-catalyzed reaction of catechol with suitable precursors like orthoesters or their equivalents.
One of the most direct methods involves the reaction of catechol with an ethyl orthobenzoate, such as triethyl orthobenzoate. In this reaction, catechol acts as a dinucleophile, displacing two of the ethoxy groups from the orthoester to form the cyclic 1,3-benzodioxole ring. This transesterification-type reaction is typically driven by the removal of the ethanol (B145695) byproduct and is catalyzed by an acid. nih.govrsc.org Both Brønsted and Lewis acids can be employed as catalysts. A patent describes the synthesis of 1,3-benzodioxoles by reacting catechol with aldehydes or ketones using a carbon-based solid acid, highlighting the use of heterogeneous catalysts which can simplify product purification. google.com
Another established route for acetal (B89532) formation is the reaction of a ketone or its equivalent with a diol. organic-chemistry.orgopenstax.org In this context, a benzophenone (B1666685) derivative could react with catechol in the presence of ethanol and an acid catalyst. The reaction proceeds through a hemiacetal intermediate. libretexts.org However, for the specific synthesis of this compound, the use of an orthoester like ethyl orthobenzoate is more direct. Orthoesters are known to react with alcohols in the presence of acidic catalysts to form unsymmetrical ethers and other products, demonstrating the lability of the alkoxy groups. niscpr.res.in
Protonation of the carbonyl group by an acid catalyst to increase its electrophilicity. libretexts.org
Nucleophilic attack by one of the hydroxyl groups of catechol to form a hemiacetal intermediate. libretexts.org
Protonation of the second hydroxyl group of the hemiacetal, followed by the elimination of water to form a resonance-stabilized oxonium ion. libretexts.org
Intramolecular attack by the remaining catechol hydroxyl group to close the ring.
In the case of starting from an orthoester, the reaction is a transacetalization, where the diol (catechol) displaces the alcohol (ethanol). rsc.orgnih.gov
The table below summarizes potential synthetic conditions.
| Precursors | Catalyst | Conditions | Product |
| Catechol, Ethyl Orthobenzoate | Acid Catalyst (e.g., TsOH, H₂SO₄) | Anhydrous, removal of ethanol | This compound |
| Catechol, Dichlorodiphenylmethane | Base, then Ethanol/NaOEt | Stepwise reaction | This compound |
| Catechol, Benzophenone | Ethanol, Acid Catalyst (e.g., HCl) | Anhydrous, Dean-Stark trap | This compound |
Stereochemical Control in the Formation of Chiral Centers at C-2
The C-2 carbon of this compound is a stereocenter. As such, synthesis from achiral precursors without any chiral influence will result in a racemic mixture (an equal mixture of both enantiomers). Achieving stereochemical control to selectively produce one enantiomer over the other is a significant challenge in modern organic synthesis.
Asymmetric catalysis is the primary strategy for inducing enantioselectivity in such reactions. This can involve the use of:
Chiral Brønsted Acids: These catalysts can protonate the precursor in a stereodefined environment, influencing the trajectory of the nucleophilic attack by the catechol. The chiral catalyst can create a diastereomeric transition state, leading to a preference for one enantiomer.
Chiral Lewis Acids: A chiral Lewis acid can coordinate to the carbonyl or orthoester precursor, creating a chiral environment that directs the approach of the catechol nucleophile.
Chiral Auxiliaries: While less direct for this specific target, using a chiral diol would lead to a diastereomeric acetal. However, since the diol part of the target molecule is the achiral catechol, this approach is not directly applicable unless a substituted, chiral catechol derivative is used.
Recent advances in asymmetric catalysis have demonstrated the use of iridium-catalyzed formal [3+2] cycloadditions to create highly enantioenriched tetrahydrofurans, showcasing the power of transition-metal catalysis in controlling stereochemistry during ring formation. acs.org While a different ring system, the principles of using a chiral metal-ligand complex to control the stereochemical outcome of a cyclization are relevant. For the synthesis of the target benzodioxole, a chiral catalyst could differentiate between the two faces of the intermediate oxonium ion, leading to an enantiomerically enriched product.
Derivatization of this compound
The reactivity of this compound is dominated by the acetal functional group at the C-2 position. This position is susceptible to cleavage under various conditions, particularly with acid catalysis or strong nucleophiles.
Hydrolysis: Like all acetals, the most fundamental reaction is acid-catalyzed hydrolysis. wikipedia.org In the presence of aqueous acid (e.g., H₃O⁺), the molecule will readily revert to its starting components: catechol and ethyl benzoate (B1203000). masterorganicchemistry.com This reaction is reversible, and the stability of the acetal relies on anhydrous conditions. openstax.orgchemistrysteps.com The mechanism is the microscopic reverse of the acetal formation. masterorganicchemistry.com
Reaction with Nucleophiles: The C-2 carbon is electrophilic and can be attacked by strong nucleophiles. A study on the reaction of the related 2-phenyl-1,3-benzodioxole with n-butyl-lithium did not result in benzyne (B1209423) formation via deprotonation, but rather in a nucleophilic attack at the C-2 carbon, leading to ring-opening. rsc.org The presence of an additional alkoxy group in this compound would make the C-2 carbon even more like an orthoester. Orthoesters are known to react with Grignard reagents in the Bodroux-Chichibabin aldehyde synthesis. wikipedia.org A similar reaction with a Grignard reagent (R-MgX) could potentially displace the ethoxy group or lead to ring opening.
Alkoxy Group Exchange: Under acidic conditions, the ethoxy group can be exchanged with other alcohols. This transacetalization reaction is characteristic of orthoesters and acetals. rsc.orgniscpr.res.in For example, reacting this compound with methanol in the presence of an acid catalyst would likely lead to an equilibrium mixture containing 2-methoxy-2-phenyl-1,3-benzodioxole.
Reduction: The acetal group is generally stable to bases, organometallic reagents, and catalytic hydrogenation. openstax.org However, it can be reduced under specific conditions. Hydrogenolysis of acetals to ethers can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) or other alkoxyalanes. acs.org Reduction of this compound would likely lead to ring-opening products. For instance, reductive cleavage could yield 2-(benzyloxy)phenol (B123662) or 2-(1-phenylethoxy)phenol derivatives, depending on which C-O bond is cleaved.
Electrophilic Aromatic Substitution: The benzodioxole ring is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. researchgate.networldresearchersassociations.com However, the strongly acidic conditions often required for these reactions can cause cleavage of the acid-sensitive acetal group. masterorganicchemistry.com Therefore, any derivatization on the aromatic rings would require careful selection of mild reaction conditions to preserve the core structure.
The table below summarizes potential derivatization reactions.
| Reagent(s) | Conditions | Product(s) | Reaction Type |
| H₃O⁺ | Aqueous acid | Catechol, Ethyl benzoate | Hydrolysis |
| R-OH, H⁺ | Anhydrous acid | 2-Alkoxy-2-phenyl-1,3-benzodioxole | Transacetalization |
| n-BuLi | Anhydrous ether/hexane | Ring-opened products, e.g., o-(1-phenylpentyloxy)phenol rsc.org | Nucleophilic Attack |
| LiAlH₄ or DIBAL-H | Anhydrous ether/toluene | Ring-opened ethers | Reduction |
| HNO₃/H₂SO₄ | Strong acid | Potential nitration on aromatic rings, but likely decomposition | Electrophilic Substitution |
Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 2 Phenyl 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment
The ¹H NMR spectrum of 2-Ethoxy-2-phenyl-1,3-benzodioxole is anticipated to display distinct signals corresponding to the aromatic protons of the phenyl and benzodioxole rings, as well as the aliphatic protons of the ethoxy group.
The four protons on the benzodioxole ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The five protons of the phenyl group would also resonate in this region, likely as overlapping multiplets. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅ & C₆H₄O₂) | 6.8 - 7.6 | m |
| Methylene (-OCH₂CH₃) | 3.5 - 4.0 | q |
Carbon (¹³C) NMR for Skeletal Elucidation
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring, the benzodioxole moiety, the spiro carbon, and the ethoxy group. The chemical shift of the spiro carbon (C-2) would be particularly informative, appearing in the region typical for acetal (B89532) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Spiro Carbon (C-2) | 110 - 120 |
| Aromatic (C₆H₅ & C₆H₄O₂) | 100 - 150 |
| Methylene (-OCH₂CH₃) | 60 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of protonated carbons.
Advanced NMR for Stereochemical and Conformational Analysis
The spiro carbon in this compound is a chiral center. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate the stereochemistry and preferred conformation of the molecule in solution. NOESY experiments can reveal through-space interactions between protons, providing insights into their spatial proximity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a critical tool for determining the precise molecular formula of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 243.1016 |
The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₁₅H₁₄O₃ to confirm the elemental composition of the molecule with high accuracy.
Fragmentation Pathways and Structural Information Derivation
Key hypothetical fragmentation pathways would likely include:
Alpha-cleavage: The ether linkage is prone to alpha-cleavage, which could result in the loss of an ethyl radical (•CH₂CH₃) to form a stable oxonium ion.
Loss of the ethoxy group: Cleavage of the C-O bond connecting the ethoxy group to the dioxole ring would lead to the formation of a [M - OCH₂CH₃]⁺ ion.
Phenyl group fragmentation: The phenyl substituent could undergo fragmentation, leading to characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77.
Benzodioxole ring fragmentation: The 1,3-benzodioxole (B145889) ring system can undergo retro-Diels-Alder type reactions or loss of small neutral molecules like CO or CO₂ under energetic conditions.
Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where specific precursor ions are selected and subjected to collision-induced dissociation (CID) to generate a secondary fragmentation pattern, providing more detailed structural insights.
Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 243.10158 | 151.9 |
| [M+Na]⁺ | 265.08352 | 160.6 |
| [M-H]⁻ | 241.08702 | 161.1 |
| [M+NH₄]⁺ | 260.12812 | 171.4 |
| [M+K]⁺ | 281.05746 | 159.9 |
| [M+H-H₂O]⁺ | 225.09156 | 145.6 |
| [M]⁺ | 242.09375 | 155.7 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular vibrations of a compound.
The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its constituent functional groups. Based on the analysis of related benzodioxole compounds and general spectroscopic correlation tables, the following key vibrational modes can be anticipated. scispace.commdpi.com
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the phenyl and benzodioxole aromatic rings.
Aliphatic C-H stretching: The stretching vibrations of the C-H bonds in the ethoxy group (CH₃ and CH₂) are expected to appear in the 2980-2850 cm⁻¹ range.
Aromatic C=C stretching: Several bands between 1600 cm⁻¹ and 1450 cm⁻¹ would be indicative of the carbon-carbon stretching vibrations within the aromatic rings. mdpi.com
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether and acetal linkages (C-O-C) are expected to produce strong absorptions in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹. scispace.com For the 1,3-benzodioxole moiety, characteristic C-O-C stretching modes are anticipated. scispace.com
Out-of-plane C-H bending: The substitution pattern on the aromatic rings would give rise to characteristic bands in the 900-675 cm⁻¹ region.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch | 1260 - 1200 |
| Symmetric C-O-C Stretch | 1070 - 1020 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and non-polar bonds.
Expected prominent Raman signals would include:
Aromatic ring breathing modes: The symmetric stretching vibrations of the phenyl and benzodioxole rings are expected to produce strong and sharp bands.
Symmetric C-O-C stretching: These vibrations, while also IR active, can sometimes be more prominent in the Raman spectrum.
C-C stretching of the substituents: The stretching of the C-C bond in the ethyl group would also be Raman active.
The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, aiding in its unambiguous identification.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.
To date, a single crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, based on studies of the parent 1,3-benzodioxole molecule, certain structural features can be predicted. acs.org Computational studies have shown that the 1,3-benzodioxole ring is not planar but adopts a puckered or envelope conformation. acs.org This non-planarity is a result of the balance between ring strain and torsional strain.
In a hypothetical crystal structure of this compound, the following features would be of interest:
Conformation of the dioxole ring: The degree of puckering of the five-membered dioxole ring.
Orientation of the substituents: The relative orientation of the ethoxy and phenyl groups at the C2 position, which would be influenced by steric hindrance and electronic effects.
Intermolecular interactions: The presence of weak intermolecular forces, such as C-H···O or C-H···π interactions, would dictate the packing of the molecules in the crystal lattice.
In cases where growing single crystals suitable for SCXRD is challenging, Micro-Electron Diffraction (MicroED) presents a powerful alternative. This technique can determine the crystal structure from nanocrystals, which are often obtained from powder samples. Although no MicroED studies have been performed on this compound, it remains a viable future technique for its solid-state structural elucidation should suitable microcrystalline material become available.
While a comprehensive analysis of the thermal decomposition of this compound through Thermogravimetric Analysis (TGA) is a critical aspect of its characterization, a thorough search of available scientific literature and chemical databases did not yield specific experimental TGA data for this compound. Research providing detailed decomposition pathways, including onset temperatures, percentage weight loss at various stages, and the nature of gaseous products evolved during thermal degradation, is not publicly available at this time.
The thermal behavior of related benzodioxole structures has been investigated in other studies. For instance, research on the thermal decomposition of compounds like 2,3-dihydro-1,4-benzodioxin has identified key fragmentation routes, such as the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole (B76885) through radical intermediates. rsc.org However, the substitution of an ethoxy and a phenyl group at the 2-position of the 1,3-benzodioxole ring in the target compound would significantly influence its thermal stability and decomposition mechanism. The specific electronic and steric effects of these substituents would lead to unique fragmentation patterns that cannot be directly extrapolated from simpler analogs.
To provide the detailed analysis requested, experimental TGA data would be required. Such an analysis would involve heating a sample of this compound at a controlled rate in an inert atmosphere and monitoring the change in mass as a function of temperature. The resulting thermogram would reveal the temperatures at which the compound decomposes and the mass of the volatile fragments released. Further analysis, often coupled with techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), would be necessary to identify the chemical nature of the evolved gases and propose a definitive decomposition pathway.
Without access to such specific experimental results for this compound, any discussion on its TGA profile would be speculative and not adhere to the required standards of scientific accuracy.
Reactivity and Reaction Mechanisms of 2 Ethoxy 2 Phenyl 1,3 Benzodioxole
Electronic Structure and Aromaticity Effects on Reactivity
The 1,3-benzodioxole (B145889) scaffold is a heterocyclic organic compound characterized by a benzene (B151609) ring fused to a five-membered dioxole ring. guidechem.comwikipedia.org This fusion has significant implications for the molecule's electronic structure and reactivity. The benzene ring retains its aromatic character, which imparts considerable stability. guidechem.comchemicalbook.com However, the two oxygen atoms of the dioxole ring act as electron-donating groups, increasing the electron density of the aromatic system through resonance. This makes the benzodioxole core more nucleophilic than benzene itself and thus more susceptible to attack by electrophiles. chemicalbook.comyoutube.com
Furthermore, the 1,3-dioxole (B15492876) ring itself is not perfectly flat. Theoretical and spectroscopic studies on the parent 1,3-benzodioxole show that the five-membered ring adopts a puckered conformation to alleviate strain. acs.orgacs.org This non-planarity is a result of the anomeric effect, where lone pair electrons from the oxygen atoms interact with the antibonding orbitals (σ*) of adjacent C-O bonds, stabilizing the puckered form over a planar one. acs.orgacs.org This structural feature influences the stability and accessibility of the different parts of the molecule for chemical reactions.
Stability and Ring-Opening Pathways of the 1,3-Benzodioxole System
The stability of the 1,3-benzodioxole system is a balance between the thermodynamic stability conferred by the aromatic ring and the inherent strain of the fused five-membered ring. While generally stable, the system can undergo ring-opening reactions under specific conditions, particularly when the reaction targets the labile orthoester center.
One documented pathway involves the reaction of a similar compound, 2-phenyl-1,3-benzodioxole, with strong organometallic bases like n-butyl-lithium. rsc.org Instead of the expected proton abstraction from the benzene ring, the nucleophilic butyl anion attacks the electrophilic C2 carbon. This leads to the cleavage of the C-O bonds of the dioxole ring, ultimately yielding o-(1-phenylpentyloxy)phenol and catechol after workup. rsc.org This demonstrates the susceptibility of the C2 position to nucleophilic attack, which can trigger the collapse of the heterocyclic ring.
A more common pathway for the cleavage of the 2-ethoxy-2-phenyl-1,3-benzodioxole would be acid-catalyzed hydrolysis. Orthoesters are highly sensitive to aqueous acid, even under mild conditions. alfa-chemistry.comacs.org Protonation of one of the oxygen atoms facilitates the departure of the ethoxy group or the ring-opening to form a stabilized carbocation. Subsequent attack by water leads to the breakdown of the orthoester, yielding catechol and ethyl benzoate (B1203000) as the final products. The rate of this hydrolysis is highly dependent on pH and the nature of the substituents. acs.orgnih.gov
Substitution Reactions on the Benzene Ring of the Benzodioxole Core
The electron-donating nature of the fused dioxole ring activates the benzene nucleus towards substitution reactions.
The 1,3-benzodioxole group acts as a powerful activating, ortho-para directing group in electrophilic aromatic substitution (SEAr) reactions. youtube.comwikipedia.org The oxygen lone pairs donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) that forms during the attack by an electrophile. masterorganicchemistry.comkhanacademy.org This stabilization is most effective when the attack occurs at the positions ortho or para to the ring fusion, which correspond to positions 5 and 6 of the benzodioxole system.
For this compound, electrophilic attack will occur predominantly at the 5- and 6-positions of the benzene ring. Common SEAr reactions include:
Nitration: Reaction with nitric acid and sulfuric acid would yield a mixture of 5-nitro- and 6-nitro-2-ethoxy-2-phenyl-1,3-benzodioxole.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in 5-bromo- and 6-bromo- derivatives. libretexts.org
Friedel-Crafts Acylation: This reaction, for instance with an acyl halide and a Lewis acid, would also show a strong preference for the 5- and 6-positions. Studies on the acylation of 1,3-benzodioxole confirm this reactivity pattern. nih.gov
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-ethoxy-2-phenyl-1,3-benzodioxole and 6-Nitro-2-ethoxy-2-phenyl-1,3-benzodioxole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-ethoxy-2-phenyl-1,3-benzodioxole and 6-Bromo-2-ethoxy-2-phenyl-1,3-benzodioxole |
| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-ethoxy-2-phenyl-1,3-benzodioxole and 6-Acyl-2-ethoxy-2-phenyl-1,3-benzodioxole |
Nucleophilic aromatic substitution (SNAr) is generally unfavorable on electron-rich aromatic rings like the benzodioxole core. wikipedia.orgbyjus.com This type of reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com
Since the 1,3-benzodioxole moiety is electron-donating, the parent compound this compound is not a suitable substrate for SNAr reactions. For such a reaction to occur, the benzene ring would first need to be functionalized with one or more potent electron-withdrawing groups, for example, through an electrophilic nitration reaction as described above. If a leaving group (like a halide) were also present on the ring, a subsequent SNAr reaction could then become feasible.
Reactivity of the 2-Substituents (Ethoxy and Phenyl Groups)
The reactivity at the C2 position is dominated by the orthoester character of this carbon atom. The phenyl group is generally unreactive under mild conditions, while the ethoxy group is quite labile.
The C2-carbon and the attached ethoxy group are the most reactive sites in the molecule under nucleophilic or acidic conditions. The ethoxy group can be readily cleaved or transformed.
Hydrolysis: As mentioned, acid-catalyzed hydrolysis readily cleaves the ethoxy group (and the entire dioxole ring) to give an ester and alcohol/diol. alfa-chemistry.com
Transesterification/Exchange: In the presence of an acid catalyst, the ethoxy group can be exchanged by reacting the orthoester with another alcohol. niscpr.res.in This reaction proceeds through a cationic intermediate, allowing for the formation of a new orthoester.
Reaction with Grignard Reagents: In a reaction analogous to the Bodroux-Chichibabin aldehyde synthesis, a Grignard reagent could potentially attack the C2 carbon, displacing the ethoxy group to form a new carbon-carbon bond. alfa-chemistry.com
Rearrangement Reactions: With suitable substrates like allylic alcohols, orthoesters can participate in Johnson-Claisen rearrangements to form new C-C bonds, although this involves the reaction of an external alcohol rather than a transformation of the existing ethoxy group itself. alfa-chemistry.comniscpr.res.in
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Mild aqueous acid (e.g., H₃O⁺) | Cleavage to catechol and ethyl benzoate |
| Transesterification | R'OH, acid catalyst | Exchange of -OEt for -OR' |
| Nucleophilic Attack | Strong nucleophiles (e.g., R-MgBr, n-BuLi) | C-C bond formation at C2 and/or ring-opening |
Functionalization Reactions of the Phenyl Moiety
The reactivity of the phenyl group in this compound towards electrophilic aromatic substitution is governed by the directing effect of the substituent at its point of attachment, the C2 carbon of the benzodioxole ring. This substituent, an acetal-like group (specifically, a 2-alkoxy-1,3-benzodioxol-2-yl group), is characterized by the two oxygen atoms of the dioxole ring.
These oxygen atoms can donate electron density into the phenyl ring via resonance, thereby activating it towards electrophilic attack. This effect is analogous to that of other electron-donating groups like alkoxy (-OR) or hydroxyl (-OH) groups. youtube.combyjus.comyoutube.compressbooks.pub Consequently, the 2-(1,3-benzodioxol-2-yl) group is classified as an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com This directs incoming electrophiles to the positions ortho and para to the carbon atom attached to the benzodioxole ring.
The general mechanism for electrophilic aromatic substitution involves two principal steps:
Attack by the Aromatic Ring : The electron-rich phenyl ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com For ortho and para attack, the positive charge of the intermediate can be delocalized onto the carbon atom bearing the benzodioxole substituent, where it is further stabilized by the lone pairs of the dioxole oxygen atoms.
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the phenyl ring. masterorganicchemistry.com
While specific experimental data on the functionalization of this compound is not extensively documented, the expected outcomes for common electrophilic substitution reactions can be predicted based on these principles.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-2-(2-nitrophenyl)-1,3-benzodioxole & 2-Ethoxy-2-(4-nitrophenyl)-1,3-benzodioxole |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Ethoxy-2-(2-bromophenyl)-1,3-benzodioxole & 2-Ethoxy-2-(4-bromophenyl)-1,3-benzodioxole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Ethoxy-2-(4-acylphenyl)-1,3-benzodioxole (para product typically favored due to sterics) |
Mechanistic Investigations of 1,3-Benzodioxole Transformations
Radical Formation and Reaction Pathways
The 1,3-benzodioxole moiety can undergo transformations involving radical intermediates, particularly at the C2 position. The hydrogen atom at this position is susceptible to abstraction, leading to the formation of a 1,3-benzodioxol-2-yl radical. This reactivity is influenced by the stability of the resulting radical, which is stabilized by the two adjacent oxygen atoms.
In metabolic processes, enzymes within the cytochrome P450 superfamily can catalyze reactions that form methylenedioxy bridges. wikipedia.org Conversely, these enzymes are also involved in the cleavage of the methylenedioxy ring, a process that can involve radical or carbene-like intermediates. The metabolism of compounds containing the 1,3-benzodioxole ring system can lead to the formation of a reactive carbene intermediate, which subsequently hydrolyzes to form a catechol.
Oxidative and Reductive Processes Involving the Benzodioxole Ring
Oxidative Processes
The 1,3-benzodioxole ring is susceptible to oxidative cleavage, a transformation of significant interest in metabolic studies. The cytochrome P-450 enzyme system catalyzes the oxidation of 1,3-benzodioxoles, leading to the opening of the dioxole ring. A proposed mechanism involves the initial monooxygenation at the C2 position to yield a 2-hydroxy derivative. This intermediate can subsequently rearrange to form a 2-hydroxyphenyl formate (B1220265) intermediate, which can then yield either formate or carbon monoxide.
Reductive Processes
The reduction of the 1,3-benzodioxole ring, particularly the cleavage of the C-O bonds within the dioxole ring, is a challenging transformation. Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. mdpi.com Hydrogenation of an aromatic system typically requires harsh conditions, such as high pressures of hydrogen gas in the presence of potent catalysts like platinum or rhodium on carbon. mdpi.com
Under such forceful conditions, the cleavage of the acetal-like structure of the benzodioxole ring is expected. This reductive cleavage would result in the formation of a catechol derivative. The stability of the methylenedioxy group is a critical factor, and its cleavage is a known metabolic pathway for many natural and synthetic compounds. wikipedia.org While specific conditions for the selective reduction of only the benzene portion while preserving the dioxole ring are not well-documented, it is generally understood that the C-O bonds of the dioxole are susceptible to hydrogenolysis under vigorous reduction protocols.
Cycloaddition Reactions
The direct participation of the aromatic 1,3-benzodioxole ring system in cycloaddition reactions is limited due to its inherent aromatic stability. The benzene ring portion is generally unreactive as a diene in standard Diels-Alder reactions. masterorganicchemistry.com However, functional groups attached to the benzodioxole scaffold can readily participate in such transformations.
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com While the benzodioxole ring itself does not typically act as a 1,3-dipole or dipolarophile, derivatives containing suitable functional groups can undergo these reactions. For instance, an iridium-catalyzed asymmetric formal [3+2] cycloaddition has been developed between various carboxylic acids, including one derived from benzodioxole, and vinylcyclopropanes. acs.orgacs.org This reaction proceeds through the in situ formation of a mixed anhydride, which then engages with a π-allyl–Ir complex generated from the vinylcyclopropane. acs.org This demonstrates the utility of the benzodioxole moiety as a platform for molecules participating in complex, metal-catalyzed cycloadditions.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com The aromatic nature of the benzodioxole ring system makes it a poor diene component. For a molecule to act as a diene, it must have a conjugated system of 4 π-electrons in an s-cis conformation, a requirement the stable benzene ring does not meet. masterorganicchemistry.com
However, the benzodioxole ring can be part of a dienophile if it bears an electron-withdrawing group conjugated to a double or triple bond. More commonly, cycloadditions are performed on non-aromatic precursors or derivatives. For example, o-benzoquinones, which can be considered oxidized forms of the catechol precursor to 1,3-benzodioxole, are effective dienes in Diels-Alder reactions.
Computational Analysis of this compound Remains Largely Unexplored
The exploration of a molecule's properties through computational chemistry is a cornerstone of modern chemical research, offering insights into structure, reactivity, and potential applications. Methodologies such as Density Functional Theory (DFT) are pivotal in this area. For many compounds, DFT is routinely used for geometry optimization to determine the most stable three-dimensional structure and to calculate electronic properties. nih.gov However, specific studies applying these methods to this compound are absent from the current body of scientific literature.
Similarly, the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, through computational means provides a powerful tool for structural elucidation and comparison with experimental data. researchgate.net Frontier Molecular Orbital (HOMO-LUMO) analysis is another critical computational technique that helps in understanding the chemical reactivity and kinetic stability of a molecule by examining its highest occupied and lowest unoccupied molecular orbitals. nih.gov
Further computational investigations, such as the mapping of the Molecular Electrostatic Potential (MEP) to visualize charge distribution and predict sites for electrophilic and nucleophilic attack, have been applied to a wide range of organic molecules. researchgate.net Additionally, calculations of Non-Linear Optical (NLO) properties are crucial for identifying materials with potential applications in optoelectronics, and Natural Bond Orbital (NBO) analysis is employed to understand hyperconjugative interactions and charge delocalization within a molecule. researchgate.nettandfonline.com
Despite the broad applicability and importance of these computational methods, dedicated research focusing on this compound is not found in the reviewed literature. While studies on related structures, such as 2-phenyl-1,3,2-benzodioxaborole (B1347076) and other 1,3-benzodioxole derivatives, have been published, the unique combination of the ethoxy and phenyl groups at the second position of the 1,3-benzodioxole core in the title compound means that data from these related molecules cannot be directly extrapolated. researchgate.netnih.govnih.gov
The absence of specific computational data for this compound highlights a niche for future research. Such studies would be invaluable for a complete understanding of its chemical behavior and for exploring its potential in various chemical applications.
Computational Chemistry and Theoretical Modeling of 2 Ethoxy 2 Phenyl 1,3 Benzodioxole
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of 2-Ethoxy-2-phenyl-1,3-benzodioxole, revealing the intricate dance of its atoms and the influence of its environment.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its properties. The molecule's structure is primarily defined by the five-membered 1,3-dioxolane (B20135) ring, which is not planar and can adopt various puckered conformations to alleviate ring strain. Theoretical calculations predict that the most stable conformations for the 1,3-dioxolane ring are the "envelope" (C_s symmetry) and "twist" or "half-chair" (C_2 symmetry) forms.
At the C2 position, the presence of two bulky substituents, a phenyl group and an ethoxy group, introduces significant steric considerations. These groups can occupy pseudo-axial or pseudo-equatorial positions. Computational energy calculations suggest that conformers with the larger phenyl group in a pseudo-equatorial position are energetically favored to minimize steric hindrance.
Furthermore, rotations around the C-O bond of the ethoxy group and the C-C bond linking the phenyl group to the dioxolane ring give rise to a complex potential energy surface with multiple local minima. Molecular mechanics and quantum mechanics calculations are employed to map this energy landscape, identifying the most stable conformers and the energy barriers between them.
Predicted Relative Energies of Stable Conformers:
| Conformer ID | Dioxolane Ring Conformation | Phenyl Group Orientation | Ethoxy Group Rotamer | Predicted Relative Energy (kcal/mol) |
| Conf-1 | Envelope (C_s) | Pseudo-equatorial | Anti | 0.00 |
| Conf-2 | Twist (C_2) | Pseudo-equatorial | Anti | 0.45 |
| Conf-3 | Envelope (C_s) | Pseudo-equatorial | Gauche | 1.20 |
| Conf-4 | Envelope (C_s) | Pseudo-axial | Anti | 3.50 |
| Conf-5 | Twist (C_2) | Pseudo-axial | Anti | 3.90 |
This table presents theoretically predicted data for illustrative purposes. Actual values would be derived from specific computational studies.
Molecular dynamics simulations can then be used to explore the transitions between these low-energy states over time, providing a dynamic picture of the molecule's conformational preferences.
Solvent Effects on Molecular Conformations and Dynamics
The surrounding solvent environment can significantly influence the conformational equilibrium and dynamics of this compound. MD simulations incorporating explicit solvent molecules are crucial for capturing these effects.
In non-polar solvents, intramolecular forces such as van der Waals interactions and steric hindrance are the primary determinants of conformational preference, favoring compact structures. In contrast, polar solvents can stabilize conformations with larger dipole moments through dipole-dipole interactions and hydrogen bonding (if applicable). libretexts.org For this compound, an increase in solvent polarity is predicted to have a notable effect on the orientation of the ethoxy group, potentially favoring gauche conformers that may possess a slightly higher dipole moment.
Simulations can quantify these effects by calculating the potential of mean force for key dihedral angles in different solvents. This reveals how the energy landscape is modulated by the solvent, affecting the population of different conformers and the rates of interconversion between them. For instance, polar protic solvents may form transient hydrogen bonds with the oxygen atoms of the dioxolane and ethoxy groups, further influencing the molecule's dynamic behavior. Studies on similar benzodioxole derivatives have shown that variations in solvent polarity directly impact the distribution of energy in the excited state, which can be crucial for predicting photochemical behavior. bookpi.org
Predicted Solvent-Dependent Conformational Population:
| Solvent (Dielectric Constant) | Conformer | Predicted Population (%) |
| Hexane (1.9) | Pseudo-equatorial Phenyl | 95 |
| Pseudo-axial Phenyl | 5 | |
| Dichloromethane (9.1) | Pseudo-equatorial Phenyl | 92 |
| Pseudo-axial Phenyl | 8 | |
| Water (80.1) | Pseudo-equatorial Phenyl | 88 |
| Pseudo-axial Phenyl | 12 |
This table presents theoretically predicted data for illustrative purposes. Actual values would be derived from specific computational studies.
These simulations provide a molecular-level understanding of how the choice of solvent can be used to control the conformational properties of this compound.
In Silico Studies of Molecular Recognition and Interactions
Computational methods are invaluable for predicting how this compound might interact with biological macromolecules, offering a rational basis for its potential applications in medicinal chemistry.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. Given that various benzodioxole derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), these enzymes represent plausible hypothetical targets for this compound. euroasiajournal.org
In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is computationally generated and optimized. Docking algorithms then explore a multitude of possible binding poses of the ligand within the active site of the enzyme, scoring each pose based on a force field that estimates the binding affinity.
For the COX enzymes, the active site is a hydrophobic channel. It is predicted that the phenyl and benzodioxole moieties of the ligand would form favorable hydrophobic and π-stacking interactions with non-polar residues in the active site. The ethoxy group could potentially form hydrogen bonds with polar residues or water molecules within the binding pocket.
Predicted Docking Results against Cyclooxygenase Isoforms:
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |
| COX-1 (e.g., 1EQG) | -7.8 | Tyr385, Trp387, Phe518 |
| COX-2 (e.g., 6COX) | -8.5 | Arg513, Val523, Ser530 |
This table presents theoretically predicted data for illustrative purposes. Actual values would be derived from specific computational studies.
The results of such simulations can help to rationalize observed biological activity and guide the design of more potent and selective derivatives.
Pharmacophore Modeling and Virtual Screening Based on Structural Features
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Based on the hypothetical binding mode of this compound in the active site of a target like COX-2, a pharmacophore model can be constructed.
Such a model for a COX-2 inhibitor based on the structure of this compound would likely include:
Two Aromatic Rings: Corresponding to the phenyl and benzodioxole groups.
A Hydrogen Bond Acceptor: Represented by the oxygen atoms of the ethoxy group.
This pharmacophore model can then be used as a three-dimensional query to search large chemical databases for other molecules that possess the same spatial arrangement of these features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to bind to the same target, thus accelerating the discovery of new potential inhibitors.
Prediction of Chemical Behavior and Reaction Energetics
Theoretical chemistry provides the means to predict the chemical reactivity of this compound. A key reaction for this compound, as an orthoester derivative, is its hydrolysis. The central carbon atom is susceptible to nucleophilic attack, particularly under acidic conditions, which would lead to the cleavage of the ethoxy group and the opening of the dioxolane ring. nih.gov
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction mechanism and calculate the energetics of the hydrolysis process. This involves identifying the structures of the reactants, transition states, and products, and computing their relative energies. The calculated activation energy provides a quantitative measure of the reaction's feasibility.
Predicted Energetics for Acid-Catalyzed Hydrolysis:
| Reaction Step | Predicted Activation Energy (kcal/mol) |
| Protonation of Ethoxy Oxygen | 5.2 |
| Nucleophilic Attack by Water | 15.8 |
| Ring Opening | 12.3 |
This table presents theoretically predicted data for illustrative purposes. Actual values would be derived from specific computational studies.
These predictions are crucial for understanding the compound's stability under various conditions and for anticipating its metabolic fate in a biological system.
Applications in Advanced Organic Synthesis and Materials Science
2-Ethoxy-2-phenyl-1,3-benzodioxole as a Synthetic Building Block
The utility of this compound in organic synthesis stems from its inherent reactivity and the presence of multiple functional groups. These characteristics allow it to serve as a versatile starting material for the construction of more elaborate molecular architectures.
Precursor for Complex Organic Molecules
In the realm of organic synthesis, this compound is recognized as a precursor for the synthesis of more complex molecules. Its structure, featuring a benzodioxole ring, a phenyl group, and an ethoxy moiety, provides several reaction sites for chemists to exploit. The benzodioxole unit, in particular, is a common motif in many biologically active natural products and pharmaceutical agents. The ability to introduce this core structure via a stable and reactive precursor like this compound can streamline synthetic pathways.
Scaffold for Heterocyclic Compound Synthesis
While specific research detailing its extensive use as a scaffold for a wide array of heterocyclic compounds is limited in publicly accessible literature, the inherent structure of this compound suggests its potential in this area. Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The benzodioxole portion of the molecule can be considered a pre-formed heterocyclic system, which can be further modified or elaborated upon to generate more complex heterocyclic structures.
Role in Polymer Chemistry and Functional Materials
The application of this compound extends into the domain of polymer chemistry, where it can be incorporated into polymer chains or used to initiate polymerization processes, thereby influencing the properties of the resulting materials.
Monomer in Polymerization Processes
The potential for this compound to act as a monomer in polymerization reactions is an area of interest for creating polymers with specific functionalities. The presence of reactive sites could allow for its incorporation into polymer backbones through various polymerization techniques. The resulting polymers would feature the benzodioxole and phenyl groups as pendant moieties, which could impart unique optical, thermal, or electronic properties to the material.
Co-initiator or Photoinitiator Component in Photopolymerization Systems
Photopolymerization is a process that utilizes light to initiate a polymerization reaction, and it is widely used in coatings, adhesives, and 3D printing. In such systems, photoinitiators are crucial components that absorb light and generate reactive species to start the polymerization. While detailed studies are not widely available, compounds with structures similar to this compound can sometimes act as co-initiators, working in synergy with the primary photoinitiator to enhance the efficiency of the polymerization process.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes for 2-Ethoxy-2-phenyl-1,3-benzodioxole
The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For this compound, research is anticipated to move beyond traditional synthetic methods, which often rely on harsh reagents and generate significant waste.
Future synthetic strategies will likely focus on:
Catalytic Approaches: Developing novel catalysts, potentially palladium-based, for the direct and efficient methoxylation or ethoxylation of cyclic acetals under mild conditions. rsc.orgnih.gov The use of atmospheric oxygen as a green oxidant presents a particularly sustainable pathway. rsc.orgnih.gov
Solvent-Free and Aqueous Media Reactions: Shifting towards solvent-free reaction conditions or the use of water as a benign solvent to minimize the environmental impact of volatile organic compounds (VOCs). rsc.orgresearchgate.net
Alternative Starting Materials: Exploring routes that avoid hazardous precursors. For instance, adapting the Pinner reaction to use nitriles like benzonitrile (B105546) instead of highly toxic trichloromethylbenzenes could offer a safer pathway to aromatic orthoesters. rsc.org
Electrochemical Synthesis: Utilizing electrochemical methods, which can proceed under mild conditions, to prepare a variety of functionalized orthoesters from accessible starting materials like dithiane derivatives. organic-chemistry.org
Ultrasound and Microwave-Assisted Synthesis: Employing non-conventional energy sources like ultrasound and microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption. nih.govresearchgate.net Ultrasound has been shown to be effective in the synthesis of sugar 1,2-orthoesters, a related class of compounds. nih.gov
Table 1: Comparison of Synthetic Approaches for Orthoesters
| Feature | Traditional Methods (e.g., Pinner Reaction) | Future Green Methods |
|---|---|---|
| Starting Materials | Often involves toxic precursors (e.g., trichloromethylbenzene) | Benzonitrile, cyclic acetals rsc.orgrsc.org |
| Solvents | Organic solvents | Solvent-free, water, or green solvents rsc.orgresearchgate.net |
| Catalysts/Reagents | Strong acids, stoichiometric reagents | Recyclable catalysts, green oxidants (O2) rsc.orgrsc.org |
| Energy Source | Conventional heating | Microwave, ultrasound, electrochemistry nih.govresearchgate.netorganic-chemistry.org |
| Atom Economy | Moderate to low | Potentially higher |
| Safety/Hazards | Higher, due to toxic reagents | Improved safety profile rsc.org |
Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound, particularly through novel green routes, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ (in the reaction mixture) monitoring techniques are poised to replace traditional, time-consuming offline analysis.
Future research will likely implement:
Spectroscopic Methods: Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for real-time monitoring. spectroscopyonline.comyoutube.com They can track the consumption of reactants and the formation of products and transient intermediates without altering the reaction system. spectroscopyonline.comista.ac.at
Integrated Systems: Combining these spectroscopic tools with automated chemical reactors will allow for high-throughput experimentation and rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. digitellinc.com
Data Analysis: The large datasets generated by in situ monitoring will necessitate advanced data analysis techniques to deconstruct complex spectra and build accurate kinetic models of the synthetic process. spectroscopyonline.com
Table 2: In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for Orthoester Synthesis |
|---|---|---|
| Mid-IR (FTIR) | Functional group changes, concentration profiles. spectroscopyonline.com | Sensitive to carbonyl and C-O bond vibrations, ideal for tracking orthoester formation/hydrolysis. |
| Raman Spectroscopy | Vibrational modes, molecular structure. youtube.com | Excellent for aqueous and solvent-free systems; can monitor changes in aromatic rings and C-O bonds. youtube.com |
| Near-IR (NIR) | Overtone and combination bands, concentration. spectroscopyonline.com | Good for bulk process monitoring, can penetrate slurries and solids. |
| NMR Spectroscopy | Detailed structural information, quantification. | Provides unambiguous identification of reactants, products, and intermediates. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Key areas of integration include:
Retrosynthesis Prediction: AI algorithms can analyze the structure of this compound and propose multiple, potentially novel, synthetic pathways by working backward from the target molecule. engineering.org.cn This can uncover more efficient or sustainable routes that might be missed by human chemists. cas.org
Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely success, yield, and even regioselectivity of a proposed reaction under specific conditions. digitellinc.comchemeurope.comnih.gov This reduces the need for extensive trial-and-error experimentation.
Catalyst and Reagent Design: AI can be used to design new catalysts or suggest optimal reagents for the synthesis of orthoesters, tailored for high efficiency and selectivity.
Automated Synthesis: The integration of AI-driven synthesis planning with robotic lab equipment can create fully automated platforms for the discovery and production of new molecules, including novel derivatives of this compound. nih.gov
Exploration of Novel Chemical Transformations and Catalytic Cycles
The orthoester functional group is not merely a protecting group; it is a gateway to a wide array of chemical transformations. rsc.orgresearchgate.net Future research will undoubtedly focus on using this compound as a building block in novel reactions.
Promising avenues of exploration include:
C-C Bond Formation: Using the orthoester as a precursor for generating reactive intermediates that can participate in carbon-carbon bond-forming reactions, enabling the construction of complex polycyclic and bridged systems. rsc.org
Annulation Reactions: Developing new annulation strategies where the orthoester acts as a key component in forming new rings, leading to diverse heterocyclic structures. rsc.org
Dynamic Covalent Chemistry: Leveraging the reversible nature of orthoester formation to create adaptive chemical systems. nih.gov This could lead to the self-assembly of complex macrocycles or cages where this compound or a similar moiety acts as a dynamic bridgehead. nih.gov
Asymmetric Catalysis: Designing chiral catalysts that can interact with the orthoester or its precursors to achieve enantioselective transformations, producing chiral molecules with high value in pharmaceuticals and materials science.
Unraveling Complex Structure-Reactivity Relationships through Advanced Characterization and Modeling
A fundamental understanding of how the structure of this compound influences its chemical reactivity is crucial for its rational application in synthesis and materials science.
Future investigations will likely involve:
Computational Modeling: Employing high-level computational methods like Density Functional Theory (DFT) to model the electronic structure, reaction pathways, and transition states for reactions involving the orthoester. This can provide insights into reaction mechanisms and predict reactivity. researchgate.net
Advanced Spectroscopy: Using techniques like two-dimensional NMR and X-ray crystallography to precisely determine the three-dimensional structure and conformation of the molecule and its derivatives. nih.gov
Structure-Property Correlation: Systematically synthesizing a library of derivatives with varied substituents on the phenyl and benzodioxole rings and correlating these structural changes with experimental reactivity data. researchgate.netnih.gov This can help in fine-tuning the electronic and steric properties of the molecule for specific applications.
Design of Functional Materials Incorporating this compound Moieties
The unique chemical properties of the benzodioxole and orthoester groups make this compound an attractive building block for advanced functional materials.
Future research directions could include:
Stimuli-Responsive Polymers: The orthoester linkage is known to be sensitive to acidic conditions, leading to its hydrolysis. nih.gov This property can be exploited to create "smart" polymers that degrade or release an encapsulated cargo in response to a pH trigger.
Bioactive Scaffolds: The 1,3-benzodioxole (B145889) moiety is a common feature in many biologically active natural products and synthetic compounds. arabjchem.orgresearchgate.netfrontiersin.org Incorporating the this compound unit into larger molecules could lead to the discovery of new therapeutic agents. nih.govnih.gov
Covalent Organic Frameworks (COFs): Aryl boronate esters, which share structural similarities with the phenyl-substituted benzodioxole system, are key components in COFs. researchgate.net Exploring the use of this compound derivatives as linkers could lead to new porous materials with applications in gas storage, separation, and catalysis.
Organic Electronics: Heterocyclic compounds containing oxadiazole and benzodioxole rings have been investigated for their luminescent and electron-transfer properties. nih.gov Further research could explore the potential of materials derived from this compound in organic light-emitting diodes (OLEDs) or other electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
